

# Spectroscopic Profile of 2-Chloro-3,4-difluoronitrobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-3,4-difluoronitrobenzene

Cat. No.: B068591

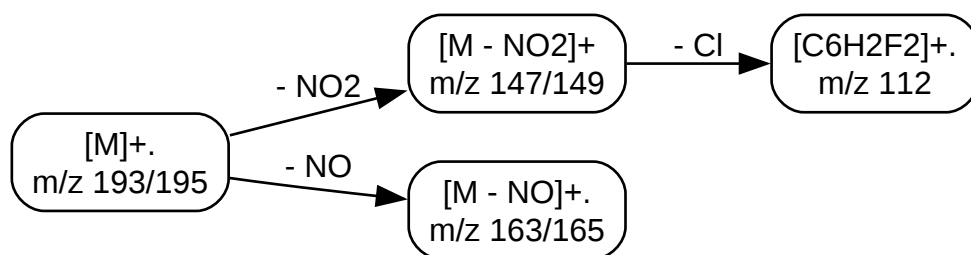
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## Introduction

**2-Chloro-3,4-difluoronitrobenzene** is a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials.[1] Its utility stems from the unique reactivity conferred by the combination of electron-withdrawing nitro and halogen substituents on the aromatic ring. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-3,4-difluoronitrobenzene**, offering insights from a seasoned application scientist's perspective.

## Molecular Structure and Isomerism

The structural arrangement of substituents on the benzene ring dictates the spectroscopic signature of **2-Chloro-3,4-difluoronitrobenzene**. The chlorine atom at the 2-position, adjacent to the nitro group, and the fluorine atoms at the 3- and 4-positions create a distinct pattern of electronic and steric effects that are reflected in its NMR, IR, and MS data.



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## References

- 1. 3,4-Difluoronitrobenzene(369-34-6) <sup>1</sup>H NMR [m.chemicalbook.com]
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